

# Application Notes and Protocols: Isotope Tracing with <sup>13</sup>C-Glucose in PHGDH Knockout Cells

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Compound of Interest		
Compound Name:	PHGDH-inactive	
Cat. No.:	B15615773	Get Quote

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# Introduction

Phosphoglycerate dehydrogenase (PHGDH) is a critical enzyme that catalyzes the first, rate-limiting step in the de novo serine synthesis pathway (SSP). This pathway diverts the glycolytic intermediate 3-phosphoglycerate (3-PG) towards the production of serine and its downstream metabolites, which are essential for cell proliferation, redox balance, and one-carbon metabolism. In certain cancers, PHGDH is overexpressed, and its activity is crucial for tumor growth and survival. Consequently, PHGDH has emerged as a promising target for cancer therapy.

Isotope tracing with stable isotopes, such as Carbon-13 (¹³C), is a powerful technique to delineate metabolic pathways and quantify metabolic fluxes. By providing cells with ¹³C-labeled glucose, researchers can track the incorporation of the heavy carbon isotope into various metabolites. This approach allows for a detailed investigation of how genetic modifications, such as the knockout of PHGDH, impact cellular metabolism.

These application notes provide a comprehensive guide for conducting <sup>13</sup>C-glucose tracing experiments in PHGDH knockout (KO) cells. The protocols detailed below cover cell culture, isotope labeling, metabolite extraction, and mass spectrometry analysis, enabling researchers to investigate the metabolic consequences of PHGDH loss.



# **Metabolic Consequences of PHGDH Knockout**

The knockout of PHGDH blocks the de novo synthesis of serine from glucose. This genetic alteration leads to several predictable metabolic shifts:

- Increased Serine Dependency: PHGDH KO cells become auxotrophic for serine and must acquire it from the extracellular environment.
- Reduced Glycine and One-Carbon Units: As serine is a primary source of glycine and onecarbon units for the folate cycle, PHGDH KO can lead to decreased synthesis of these crucial building blocks for nucleotide and glutathione synthesis.
- Altered Glycolytic Flux: The blockage of the SSP can lead to an accumulation of upstream glycolytic intermediates and potentially redirect carbon flux towards other pathways, such as the tricarboxylic acid (TCA) cycle or lactate production.
- Impact on Downstream Pathways: The reduced availability of serine-derived metabolites can affect nucleotide synthesis, redox homeostasis (through glutathione synthesis), and methylation reactions.

# Data Presentation: Quantitative <sup>13</sup>C-Glucose Tracing in PHGDH KO Cells

The following table summarizes illustrative quantitative data from a <sup>13</sup>C-glucose tracing experiment comparing wild-type (WT) and PHGDH KO cells. The data represents the percentage of each metabolite pool that is labeled with <sup>13</sup>C from glucose after a 24-hour incubation period.



Metabolite	Wild-Type (% <sup>13</sup> C Labeled)	PHGDH KO (% <sup>13</sup> C Labeled)	Expected Change in PHGDH KO
Glycolysis			
3-Phosphoglycerate (3-PG)	95%	95%	No significant change
Pyruvate	85%	80%	Slight decrease
Lactate	90%	92%	Slight increase
Serine Synthesis Pathway			
Serine	60%	<5%	Drastic decrease
Glycine	55%	<10%	Drastic decrease
TCA Cycle	_		
Citrate	70%	75%	Slight increase
α-Ketoglutarate	65%	70%	Slight increase
Malate	68%	73%	Slight increase
Nucleotide Precursors			
Ribose-5-phosphate	80%	80%	No significant change
dTMP (from serine)	40%	<5%	Drastic decrease

# **Experimental Protocols**Cell Culture and PHGDH Knockout

### Materials:

- Wild-type and PHGDH knockout cancer cell lines (e.g., generated using CRISPR/Cas9)
- Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin



Cell culture plates/flasks

#### Protocol:

- Culture wild-type and PHGDH KO cells in their respective complete growth media in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- Passage the cells as needed to maintain them in the exponential growth phase.
- For experiments, seed the cells at a density that will result in 70-80% confluency at the time
  of metabolite extraction.

# <sup>13</sup>C-Glucose Labeling

#### Materials:

- Glucose-free DMEM or RPMI-1640 medium
- [U-13C6]-Glucose (uniformly labeled 13C-glucose)
- Dialyzed Fetal Bovine Serum (dFBS)
- Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

#### Protocol:

- Prepare the labeling medium: Supplement glucose-free medium with 10% dFBS, 1% penicillin-streptomycin, and the desired concentration of [U-13C6]-Glucose (typically the same concentration as glucose in the standard medium, e.g., 25 mM).
- When cells reach the desired confluency, aspirate the standard growth medium.
- Wash the cells once with pre-warmed PBS to remove any residual unlabeled glucose.
- Add the pre-warmed <sup>13</sup>C-glucose labeling medium to the cells.
- Incubate the cells for the desired labeling period (e.g., 24 hours) at 37°C and 5% CO<sub>2</sub>.



## **Metabolite Extraction**

#### Materials:

- Ice-cold 0.9% NaCl solution
- Methanol (LC-MS grade), pre-chilled to -80°C
- Cell scraper
- · Microcentrifuge tubes, pre-chilled

#### Protocol:

- To quench metabolism, place the cell culture plate on a bed of dry ice.
- · Aspirate the labeling medium.
- Quickly wash the cells twice with ice-cold 0.9% NaCl solution.
- · Aspirate the final wash completely.
- Add 1 mL of -80°C methanol to each well (for a 6-well plate).
- Using a cell scraper, scrape the cells into the cold methanol.
- Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
- Vortex the tubes vigorously for 30 seconds.
- Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
- Transfer the supernatant containing the metabolites to a new pre-chilled tube.
- Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
- Store the dried extracts at -80°C until analysis.

# **LC-MS Analysis**



#### Materials:

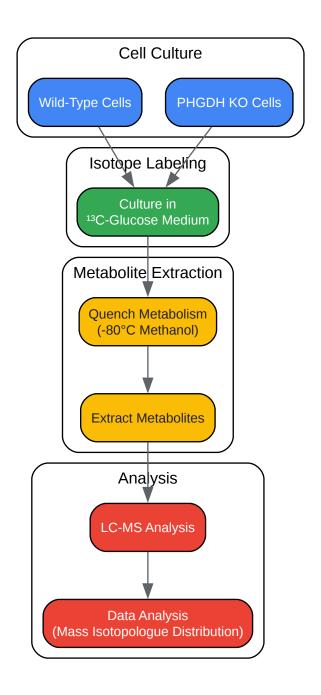
- Liquid Chromatography-Mass Spectrometry (LC-MS) system (e.g., Q-Exactive Orbitrap)
- Appropriate LC column for polar metabolite separation (e.g., HILIC column)
- Mobile phases (e.g., acetonitrile and water with appropriate additives)
- Metabolite standards

#### Protocol:

- Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% acetonitrile/50% water).
- Inject the samples onto the LC-MS system.
- Separate the metabolites using a suitable LC gradient.
- Detect the metabolites using the mass spectrometer in full scan mode to acquire mass-tocharge ratios (m/z) and intensities.
- Analyze the data to identify metabolites and determine the mass isotopologue distributions
   (MIDs) for each metabolite. The MIDs represent the relative abundance of each isotopologue
   (e.g., M+0, M+1, M+2, etc.).
- Correct the raw MIDs for the natural abundance of <sup>13</sup>C.
- Calculate the percentage of the metabolite pool that is labeled with <sup>13</sup>C from glucose.

# **Visualizations**

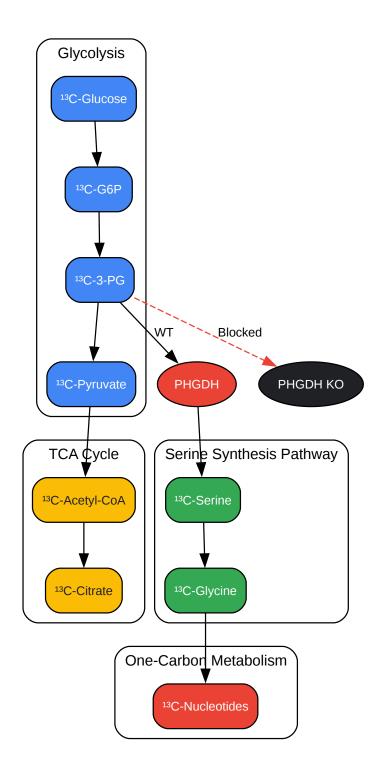




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Caption: Experimental workflow for <sup>13</sup>C-glucose tracing in PHGDH knockout cells.





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Caption: Impact of PHGDH knockout on <sup>13</sup>C-glucose metabolism.

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